Cas no 1105197-33-8 (1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one)
![1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one structure](https://ja.kuujia.com/scimg/cas/1105197-33-8x500.png)
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- 7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-
- 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
-
- MDL: MFCD11986573
- インチ: 1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20)
- InChIKey: PQZPOQRICOBENR-UHFFFAOYSA-N
- SMILES: C1(=O)NN=C(C2CC2)C2C=NN(C3=CC=CC(Cl)=C3)C1=2
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239145-0.5g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Life Chemicals | F2135-0849-10g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95%+ | 10g |
$2415.0 | 2023-09-06 | |
Chemenu | CM330899-1g |
1-(3-Chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95%+ | 1g |
$1137 | 2021-06-16 | |
Fluorochem | 520989-250mg |
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95.0% | 250mg |
£383.00 | 2023-04-25 | |
Life Chemicals | F2135-0849-2.5g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95%+ | 2.5g |
$1126.0 | 2023-09-06 | |
Life Chemicals | F2135-0849-5g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95%+ | 5g |
$1689.0 | 2023-09-06 | |
Enamine | EN300-239145-0.1g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-239145-5.0g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-239145-5g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-239145-10g |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
1105197-33-8 | 10g |
$3131.0 | 2023-09-15 |
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Back matter
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-oneに関する追加情報
Exploring the Versatile Applications of 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 1105197-33-8) in Modern Pharmaceutical Research
In the dynamic field of pharmaceutical chemistry, 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-33-8) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyrazolo[3,4-d]pyridazinone core, presents unique structural features that make it a valuable candidate for drug discovery and development. Researchers are particularly drawn to its potential in addressing unmet medical needs, especially in the context of chronic diseases and neurological disorders.
The molecular architecture of 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one combines a chlorophenyl moiety with a cyclopropyl group, creating a distinctive pharmacophore. This arrangement has shown promise in modulating various biological targets, with recent studies highlighting its potential as a kinase inhibitor and G-protein-coupled receptor (GPCR) modulator. The compound's ability to interact with these critical cellular components positions it as a potential therapeutic agent for conditions ranging from inflammatory diseases to certain types of cancer.
Recent advancements in synthetic chemistry have enabled more efficient production of pyrazolo[3,4-d]pyridazinone derivatives, including our featured compound. The development of novel synthetic routes has significantly improved yield and purity, making CAS 1105197-33-8 more accessible for research purposes. These methodological improvements align with the growing demand for high-purity research chemicals in academic and industrial laboratories worldwide.
The pharmacological profile of 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has attracted attention in the context of personalized medicine. Its structural flexibility allows for potential modifications that could enhance target selectivity and drug-like properties, addressing one of the key challenges in modern drug development. Researchers are particularly interested in exploring its blood-brain barrier permeability, which could open new avenues for treating central nervous system disorders.
In the current pharmaceutical landscape, where there's increasing focus on small molecule therapeutics, compounds like CAS 1105197-33-8 offer valuable starting points for medicinal chemistry programs. The compound's balanced lipophilicity profile and moderate molecular weight make it particularly attractive for lead optimization efforts. These characteristics are crucial for developing drugs with optimal pharmacokinetic properties and reduced side effect profiles.
The scientific community has shown growing interest in the structure-activity relationships of pyrazolo[3,4-d]pyridazinone derivatives. Recent publications have demonstrated how subtle modifications to the 3-chlorophenyl or cyclopropyl groups can significantly alter biological activity. This tunability makes 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one an excellent scaffold for exploring new therapeutic possibilities.
From a commercial perspective, the demand for specialized pharmaceutical intermediates like CAS 1105197-33-8 continues to rise. Contract research organizations and drug discovery firms are actively seeking high-quality building blocks for their screening libraries and hit-to-lead programs. The compound's unique structure fills an important niche in the medicinal chemistry toolbox, offering researchers a distinct chemical space to explore.
Quality control aspects of 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one production have become increasingly sophisticated. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the compound meets rigorous purity standards. These quality assurance measures are critical for researchers who require reliable, reproducible results in their investigations.
The potential applications of CAS 1105197-33-8 extend beyond traditional small-molecule drug development. Recent explorations in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies have identified similar structures as valuable warheads. This expanding application space underscores the compound's versatility and relevance in cutting-edge therapeutic modalities.
Environmental and safety considerations surrounding pyrazolo[3,4-d]pyridazinone derivatives have been thoroughly evaluated. While 1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is intended solely for research purposes, proper handling procedures and disposal methods have been established to ensure laboratory safety. These protocols align with global standards for responsible chemical research practices.
Looking ahead, the scientific trajectory for CAS 1105197-33-8 appears promising. With ongoing research into its mechanism of action and potential therapeutic applications, this compound may well contribute to the next generation of innovative medicines. Its structural features continue to inspire novel synthetic approaches and biological investigations, maintaining its status as a valuable asset in pharmaceutical research and development.
1105197-33-8 (1-(3-chlorophenyl)-4-cyclopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one) Related Products
- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)
- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)
- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)




